molecular formula C7H7BN2O6 B1602716 (4-Methyl-3,5-dinitrophenyl)boronic acid CAS No. 28249-49-2

(4-Methyl-3,5-dinitrophenyl)boronic acid

Cat. No.: B1602716
CAS No.: 28249-49-2
M. Wt: 225.95 g/mol
InChI Key: DTWIWVTWNMEZOL-UHFFFAOYSA-N
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Description

(4-Methyl-3,5-dinitrophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methyl and nitro groups. The boronic acid moiety is known for its versatility in forming stable complexes with diols and its utility in various organic transformations, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,5-dinitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,5-dinitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium acetate in borylation reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and nitro substituents, making it less reactive in certain transformations.

    4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro groups, affecting its electronic properties.

    3,5-Dinitrophenylboronic Acid: Contains nitro groups but lacks the methyl group, influencing its steric and electronic characteristics.

Uniqueness

(4-Methyl-3,5-dinitrophenyl)boronic acid is unique due to the combination of methyl and nitro substituents on the phenyl ring, which can significantly influence its reactivity and selectivity in various chemical reactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups provides a unique balance of electronic effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-methyl-3,5-dinitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIWVTWNMEZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592152
Record name (4-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28249-49-2
Record name (4-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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